molecular formula C13H9ClN2O4 B3118934 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 244057-36-1

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No. B3118934
M. Wt: 292.67 g/mol
InChI Key: YGLODKQDJYXCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione” is a compound that is related to a class of molecules known as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These compounds are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-alpha .


Synthesis Analysis

The synthesis of this compound involves several processes. The present invention provides new processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex. The IUPAC name for this compound is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The molecular weight of this compound is 258.2295 .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is an activator for E3 ligase, which ubiquitinylates proteins, thus committing their fate to proteolytic destruction . It is also used in Suzuki reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The molecular weight of this compound is 258.2295 .

Scientific Research Applications

Optoelectronic Properties and Computational Studies

A series of novel derivatives related to 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione were synthesized to explore their photophysical and thermal properties for potential optoelectronic applications. These compounds demonstrated high thermal stability and exhibited promising properties as fluorescent materials. Computational studies, including Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analyses, were conducted to assess their optical band gaps and chemical stability, suggesting their utility in optoelectronic devices (Mane, Katagi, & Melavanki, 2019).

Anti-Psoriasis Potential

Thalidomide derivatives, closely related to 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, were synthesized and evaluated for their anti-inflammatory activities. These derivatives showed improved inhibitory activities against TNF-α and IL-6 expression, suggesting their potential as novel anti-psoriasis agents. Specifically, one compound exhibited higher potency than thalidomide in reducing pro-inflammatory cytokines in psoriasis models without significant cytotoxicity, highlighting its potential as a lead for new anti-psoriasis treatments (Tang et al., 2018).

Structural and Spectral Analysis

A novel isoindoline derivative was synthesized and characterized, providing insights into its molecular structure through spectral analysis and X-ray crystallography. This research contributed to a deeper understanding of the structural characteristics of isoindoline compounds, which are crucial for their functional properties in various scientific applications (Evecen et al., 2016).

Enzyme Inhibition Studies

Isoindoline-1,3-dione derivatives have been investigated for their potential to inhibit enzymes of therapeutic interest. For instance, one study focused on synthesizing and evaluating derivatives as inhibitors of indoleamine 2,3-dioxygenase-1, an enzyme implicated in cancer and other diseases. This research contributes to the development of novel therapeutic agents through targeted enzyme inhibition (Sun et al., 2022).

Material Science and Nanotechnology Applications

In another innovative application, isoindoline-1,3-dione functionalized nanoparticles were developed for use in catalysis, showcasing the versatility of this compound in material science. These nanoparticles facilitated efficient synthesis processes and could be easily separated and reused, highlighting their potential in green chemistry and nanotechnology (Shabani et al., 2021).

properties

IUPAC Name

4-chloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLODKQDJYXCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Synthesis routes and methods

Procedure details

2-(2,6-Dioxo(3-piperidyl))-4-chloroisoindoline-1,3-dione was prepared by the procedure of Example 1 from 3-chlorophthalic anhydride (0.40 g, 2.2 mmol), 3-aminopiperidine-2,6-dione hydrogen chloride (0.36 g, 2.2 mmol) and sodium acetate (0.19 g, 2.4 mmol) in acetic acid (10 mL). The product was a white solid (0.44 g, 69% yield); mp, 290.0-291.5° C.; 1H NMR (DMSO-d6) δ 2.05-2.11 (m, 1H, CHH), 2.49-2.64 (m, 2H, CH2), 2.64-2.92 (m, 1H, CHH), 5.17 (dd, J=5.2, 12.7 Hz, 1H, NCH), 7.86-7.94 (m, 3H, Ar), 11.17 (br s, 1H, NH); 13C NMR (DMSO-d6) δ 21.83, 30.91, 49.12, 122.41, 126.94, 129.84, 133.52, 136.11, 136.39, 164.77, 165.76, 169.73, 172.77; Anal Calcd for C13H9N2O4Cl: C, 53.35; H, 3.10; N, 9.57; Cl, 12.11. Found: C, 53.37; H, 2.94; N, 9.30, Cl, 11.97.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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